molecular formula C14H12Br2N2O3S B14743182 N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide CAS No. 5539-59-3

N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

Cat. No.: B14743182
CAS No.: 5539-59-3
M. Wt: 448.1 g/mol
InChI Key: SEYXHPMFHSTJHQ-UHFFFAOYSA-N
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Description

N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is a complex organic compound characterized by its unique structure, which includes bromine atoms, an ethoxy group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method includes the condensation of 3,5-dibromo-2-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with acetic anhydride to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to reduce the carbonyl group.

    Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The bromine atoms and thiazole ring are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine atoms and a thiazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

CAS No.

5539-59-3

Molecular Formula

C14H12Br2N2O3S

Molecular Weight

448.1 g/mol

IUPAC Name

N-[5-[(3,5-dibromo-2-ethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C14H12Br2N2O3S/c1-3-21-12-8(4-9(15)6-10(12)16)5-11-13(20)18-14(22-11)17-7(2)19/h4-6H,3H2,1-2H3,(H,17,18,19,20)

InChI Key

SEYXHPMFHSTJHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)C=C2C(=O)N=C(S2)NC(=O)C

Origin of Product

United States

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